2-Methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group, a methylsulfonyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids. For example, the compound may bind to the active site of an enzyme, blocking its activity and thereby exerting a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound has similar structural features and is used in anti-inflammatory and antimicrobial applications.
4-(Methylsulfonyl)phenylbenzimidazole: Another structurally related compound, used as a selective cyclooxygenase-2 inhibitor.
Uniqueness
2-Methyl-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and an amine group makes it particularly versatile for various synthetic and research applications.
Properties
IUPAC Name |
3-methyl-4-(4-methylsulfonylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-9-12(15)5-8-14(10)11-3-6-13(7-4-11)18(2,16)17/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXBZKTEZHACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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